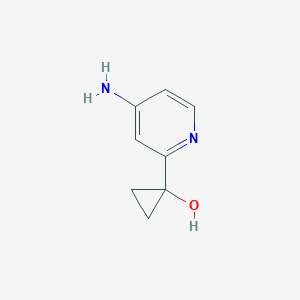
1-(4-aminopyridin-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a pyridine ring, which is substituted with an amino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 4-aminopyridine with a cyclopropanating agent such as diazomethane or a cyclopropyl halide under basic conditions. The reaction conditions often require a solvent like dichloromethane and a catalyst such as copper(I) iodide to facilitate the cyclopropanation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(4-Pyridin-2-yl)cyclopropanone.
Reduction: 1-(4-Alkylaminopyridin-2-yl)cyclopropan-1-ol.
Substitution: 1-(4-Substituted pyridin-2-yl)cyclopropan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(4-aminopyridin-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring can provide steric hindrance, affecting the binding affinity and specificity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol: Similar structure but with a chlorine substituent instead of an amino group.
1-(Pyridin-2-yl)cyclopropan-1-ol: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is unique due to the presence of the amino group, which enhances its ability to participate in hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(4-aminopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2,(H2,9,10) |
InChI-Schlüssel |
GZBHXOULQXOUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=CC(=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


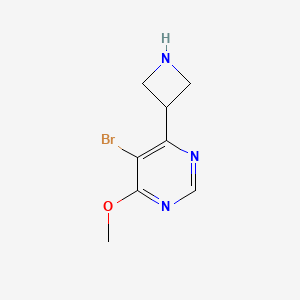
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
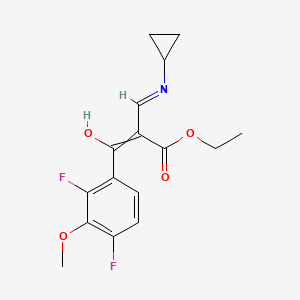
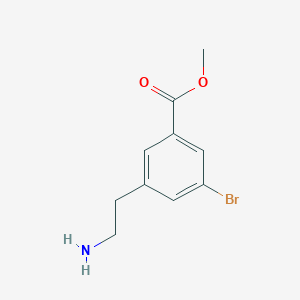

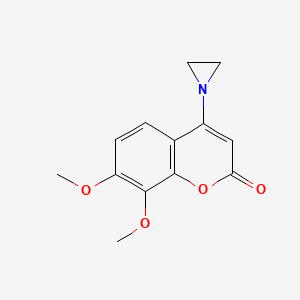
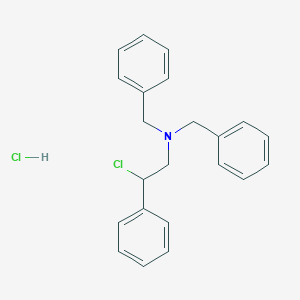
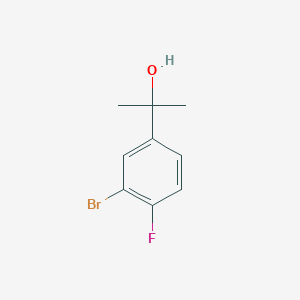
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
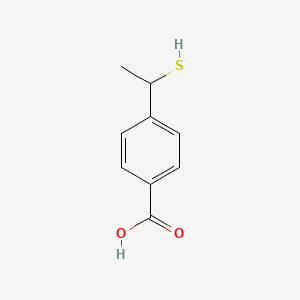

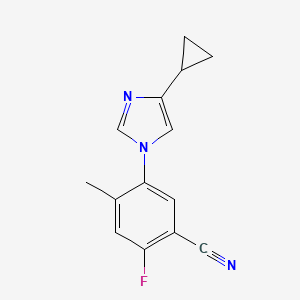

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
